molecular formula C11H15ClN2O2 B13865758 Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate

Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate

Cat. No.: B13865758
M. Wt: 242.70 g/mol
InChI Key: QVSGCCGUIJLKTC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 5-chloropyridine-2-amine with ethyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-7-13-10-6-5-9(12)8-14-10/h5-6,8H,2-4,7H2,1H3,(H,13,14)

InChI Key

QVSGCCGUIJLKTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=NC=C(C=C1)Cl

Origin of Product

United States

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